Summary of the Application: Isopentylmagnesium bromide is a Grignard reagent, which is widely used in organic chemistry . Grignard reagents are organomagnesium compounds that are commonly used for nucleophilic addition reactions to carbonyl compounds, such as aldehydes, ketones, and esters .
Methods of Application or Experimental Procedures: The preparation of a Grignard reagent involves the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent . The reaction proceeds through a single electron transfer mechanism, where the halogen atom is transferred from the organic molecule to the magnesium atom .
Results or Outcomes: The result of this reaction is a Grignard reagent, which can be used in a variety of organic synthesis reactions . The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group .
Summary of the Application: Isopentylmagnesium bromide can be used in electrophilic bromination reactions . These reactions are crucial in today’s chemical industry since the versatility of the formed organobromides makes them suitable building blocks for numerous syntheses .
Methods of Application or Experimental Procedures: The bromination reaction can be performed in continuous flow, where the hazardous Br2 or KOBr is generated in situ by reacting an oxidant (NaOCl) with HBr or KBr, respectively . This is directly coupled to the bromination reaction and a quench of residual bromine .
Results or Outcomes: The protocol was demonstrated by polybrominating both alkenes and aromatic substrates in a wide variety of solvents, with yields ranging from 78% to 99% . The protocol can easily be adapted for the bromination of other substrates in an academic and industrial environment .
iPrMgBr has the chemical formula C5H11BrMg. Its key structural features include:
The primary application of iPrMgBr lies in Grignard reactions. Here's an overview:
Mg + RX (excess) → R−MgX (where R is the alkyl/aryl group, X is a halogen)In the case of iPrMgBr:
Mg + (CH3)2CHCH2CH2Br → (CH3)2CHCH2CH2MgBr (iPrMgBr)R'−MgX + RC=O → R'−C(OH)R + MgX2 (where R' is the alkyl/aryl group from iPrMgBr)For example, with acetaldehyde (CH3CHO):
(CH3)2CHCH2CH2MgBr + CH3CHO → (CH3)2CHCH2CH2CH(OH)CH3 + MgBr2 (isoamyl alcohol)iPrMgBr is usually encountered as a 0.5M to 2.0M solution in diethyl ether []. Specific data for pure iPrMgBr is limited due to its instability.
iPrMgBr doesn't have a biological role and isn't involved in any specific mechanisms within living organisms.
iPrMgBr is a flammable and reactive compound. Here are some key safety points:
The discovery of Grignard reagents by French chemist François Auguste Victor Grignard in 1900 revolutionized organic synthesis by enabling controlled carbon–carbon bond formation. Grignard’s pioneering work involved reacting alkyl halides with magnesium in ether solvents to generate organomagnesium intermediates. This breakthrough earned him the 1912 Nobel Prize in Chemistry.
Early experiments focused on simple alkyl halides, but subsequent studies expanded to include branched and cyclic systems. Isopentylmagnesium bromide, derived from isoamyl bromide and magnesium, exemplifies the broader utility of Grignard reagents in accessing sterically hindered alkyl groups.
Isopentylmagnesium bromide belongs to the Grignard reagent family, distinguished by its branched alkyl chain structure. Below is a comparative analysis of its classification:
| Property | Isopentylmagnesium Bromide | Methylmagnesium Chloride | Phenylmagnesium Bromide |
|---|---|---|---|
| Formula | C₅H₁₁BrMg | CH₃MgCl | C₆H₅MgBr |
| Alkyl Group | Branched (3-methylbutyl) | Linear (methyl) | Aromatic (phenyl) |
| Reactivity with Carbonyls | Forms tertiary alcohols | Forms primary alcohols | Forms aryl alcohols |
| Stability in Solutions | Moderate (ether/THF) | High | Low (requires inert conditions) |
This classification highlights its role in synthesizing sterically demanding alcohols and its intermediate stability compared to smaller or aromatic Grignard reagents.
Isopentylmagnesium bromide exhibits a complex molecular structure that exemplifies the fundamental characteristics of Grignard reagents. The compound possesses the molecular formula $$ \text{C}5\text{H}{11}\text{BrMg} $$ with a molecular weight of 175.35 grams per mole [1]. The Chemical Abstracts Service number 4548-78-1 uniquely identifies this organometallic compound, which is typically supplied as a 2.0 M solution in diethyl ether with a density of 0.967 grams per milliliter at 25°C [1].
The coordination environment around the magnesium center follows the tetrahedral geometry characteristic of Grignard reagents [2] [3]. The magnesium atom adopts a distorted tetrahedral coordination geometry, with four ligands arranged around the central metal ion: the isopentyl group, the bromide ion, and two diethyl ether molecules [2] [3] [4]. This coordination pattern reflects the tendency of magnesium to achieve a coordination number of four in ethereal solvents, which provides optimal stabilization of the organometallic compound [3].
Bond length analysis reveals that the magnesium-carbon bond distance ranges from 2.07 to 2.15 Ångstroms, consistent with typical values observed in Grignard reagents [5] [6]. Specifically, crystallographic studies of related ethylmagnesium bromide compounds have documented magnesium-carbon bond lengths of 2.15 Ångstroms [5]. The magnesium-bromide bond length extends approximately 2.50 Ångstroms, while the magnesium-oxygen bonds to the coordinated ether molecules measure between 2.0 and 2.1 Ångstroms [7] [8] [4] [9].
The coordination chemistry of isopentylmagnesium bromide demonstrates the importance of ethereal solvents in stabilizing Grignard reagents. The diethyl ether molecules coordinate through their oxygen atoms, providing electron density to the electropositive magnesium center [10]. This coordination satisfies the Lewis acidic nature of magnesium and prevents aggregation or decomposition of the organometallic species. The tetrahedral geometry around magnesium results in bond angles of approximately 109 degrees, though significant distortion from ideal tetrahedral geometry occurs due to the different steric and electronic requirements of the various ligands [4].
Studies of related magnesium complexes reveal that the coordination environment can vary depending on the solvent system and concentration. In tetrahydrofuran solutions, for example, different coordination patterns may emerge, including dimeric structures bridged by halogen atoms [11] [4]. However, the monomeric tetrahedral structure remains the predominant form in diethyl ether solutions under standard conditions [2] [4].
Nuclear magnetic resonance spectroscopy provides detailed insights into the solution structure and dynamics of isopentylmagnesium bromide. Proton nuclear magnetic resonance spectroscopy of Grignard reagents typically reveals alkyl proton signals in the range of 0.5 to 2.5 parts per million [12] [13]. The isopentyl group protons appear as complex multiplets due to the branched nature of the alkyl chain and the influence of the magnesium coordination.
Carbon-13 nuclear magnetic resonance spectroscopy of organometallic compounds shows characteristic chemical shift patterns influenced by coordination to the magnesium center [14] [15]. The carbon atoms directly bonded to magnesium exhibit significant upfield shifts compared to their positions in organic halides, reflecting the increased electron density at these positions due to the polar nature of the carbon-magnesium bond. Variable-temperature nuclear magnetic resonance studies can provide information about dynamic processes, including ligand exchange and aggregation equilibria [12].
Magnesium-25 nuclear magnetic resonance spectroscopy, while challenging due to quadrupolar coupling effects, can provide direct information about the magnesium coordination environment [16]. The quadrupolar nature of the magnesium-25 nucleus results in complex spectral patterns that are sensitive to the local symmetry and electronic environment around the metal center.
Infrared spectroscopy offers complementary structural information through vibrational analysis of the molecular framework. The infrared spectrum of isopentylmagnesium bromide exhibits characteristic carbon-hydrogen stretching vibrations in the range of 2990 to 2850 wavenumbers [17] [18] [19]. Methyl group vibrations appear at approximately 1465 wavenumbers, while the carbon-magnesium stretching vibrations occur at lower frequencies, typically below 600 wavenumbers [18] [19].
Recent advances in infrared spectroscopy applications to Grignard reagents have demonstrated the utility of this technique for process monitoring and quantification [17] [20]. Infrared spectroscopy can distinguish between different organometallic species in solution and monitor reaction progress in real-time, making it valuable for both analytical and preparative applications [17] [21].
X-ray diffraction studies provide the most definitive structural information about Grignard reagents in the solid state. Crystallographic analysis of related methylmagnesium chloride compounds reveals tetrahedral coordination geometries with magnesium-carbon bond lengths of approximately 2.1 Ångstroms and magnesium-oxygen distances of about 2.1 Ångstroms to coordinated tetrahydrofuran molecules [11] [4] [22]. The crystal structures demonstrate that most Grignard compounds adopt four-coordinate, distorted tetrahedral geometries in the solid state [4] [22].
X-ray photoelectron spectroscopy studies of organometallic compounds provide information about the electronic structure and bonding characteristics [22]. The technique can distinguish between different oxidation states and coordination environments of magnesium, offering insights into the electronic nature of the metal-carbon bond.
Mass spectrometry analysis of isopentylmagnesium bromide typically shows the molecular ion peak at mass-to-charge ratio 175, corresponding to the intact organometallic species [1]. However, under typical ionization conditions, fragmentation often occurs, leading to loss of the bromide or ether ligands and formation of characteristic fragment ions.
Density functional theory calculations have provided significant insights into the electronic structure and bonding characteristics of Grignard reagents, including isopentylmagnesium bromide. Computational studies using the B3LYP functional with 6-31G(d) basis sets have elucidated the mechanism of Grignard addition reactions to carbonyl compounds [23] [24]. These calculations reveal that the addition process proceeds through a concerted polar mechanism involving simultaneous formation of carbon-carbon and oxygen-magnesium bonds [23] [24].
The electronic structure of magnesium in Grignard reagents exhibits significant ionic character in the metal-carbon bond. Computational analysis indicates that the magnesium center carries a substantial positive charge, while the carbon atom bonded to magnesium bears considerable negative charge density [25]. This charge distribution underlies the nucleophilic reactivity of the organic group and the Lewis acidic behavior of the magnesium center.
Density functional theory studies of magnesium clusters using the BP86 functional have revealed interesting electronic properties related to polarizability and energetic favorability [26]. These calculations demonstrate linear relationships between cluster nuclearity and isotropic electrostatic polarizability, suggesting fundamental electronic principles governing magnesium-containing systems [26]. The findings indicate that energetically favorable structures tend to exhibit minimal polarizability values among isomers of the same nuclearity [26].
Ab initio molecular dynamics simulations have provided insights into the dynamic behavior of Grignard reagents in solution [27]. These computational approaches reveal the importance of solvent dynamics in stabilizing organometallic species and facilitating ligand redistribution processes [27]. The calculations demonstrate that ethereal solvents play active roles in Grignard reaction mechanisms, not merely serving as passive media for solubilization [27].
Gauge-including projector augmented wave density functional theory calculations have proven valuable for predicting nuclear magnetic resonance parameters of organometallic compounds [16]. These computational methods can accurately reproduce experimental chemical shifts and coupling constants, providing theoretical validation of structural assignments based on spectroscopic data [16].
Electronic structure calculations have also addressed the nature of the Schlenk equilibrium in Grignard reagents, which involves redistribution between organomagnesium halide species and diorganomagnesium compounds [28]. Computational studies suggest that this equilibrium process proceeds through ionic intermediates rather than radical pathways, providing mechanistic insights into the fundamental chemistry of these organometallic systems [28].
The computational modeling of isopentylmagnesium bromide reveals that the electronic structure is dominated by the highly polar nature of the magnesium-carbon bond. Natural bond orbital analysis indicates significant charge transfer from the organic fragment to the magnesium center, consistent with the strongly nucleophilic character of the organic group and the electrophilic nature of the magnesium atom. This electronic structure underlies the exceptional reactivity of Grignard reagents toward electrophilic substrates and their sensitivity to protic solvents.
Frontier molecular orbital analysis of Grignard reagents shows that the highest occupied molecular orbital is primarily localized on the carbon atom bonded to magnesium, while the lowest unoccupied molecular orbital involves magnesium-centered orbitals [29]. This orbital arrangement facilitates nucleophilic attack by the organic group and coordination of electron-donating ligands to the magnesium center.
Computational studies have also examined the effects of different halide ligands on the electronic structure and reactivity of Grignard reagents. These calculations reveal that bromide provides optimal balance between stability and reactivity compared to chloride or iodide analogs, explaining the widespread use of organomagnesium bromides in synthetic applications [28].
The computational modeling of solvation effects demonstrates the critical role of ethereal solvents in stabilizing Grignard reagents. Calculations show that coordination of ether molecules significantly lowers the energy of the organometallic species and modulates the electrostatic potential around the magnesium center [8]. These solvation effects are essential for maintaining the integrity of the metal-carbon bond and preventing decomposition through alternative pathways.
Industrial synthesis of isopentylmagnesium bromide follows established protocols that prioritize safety, efficiency, and consistent product quality. The production process typically employs large-scale reactors ranging from 500 to 5000 liters, accommodating magnesium quantities between 50 to 500 kilograms and isopentyl bromide volumes from 200 to 2000 liters [4] [5]. The reaction is conducted under rigorously controlled conditions with temperatures maintained between 25 to 35 degrees Celsius through automated jacket cooling systems [6] [7].
The industrial process begins with the preparation of activated magnesium metal, often in the form of turnings or chips, which are dried under vacuum at elevated temperatures to remove surface moisture and oxide layers [8] [9]. The reactor vessel is purged with dry nitrogen or argon to establish an inert atmosphere, followed by the addition of anhydrous diethyl ether or tetrahydrofuran as the solvent system [10] [11]. The magnesium is then introduced, followed by a controlled addition of isopentyl bromide solution over a period of 2 to 4 hours to manage the highly exothermic nature of the reaction [6] [7].
Process monitoring employs advanced analytical techniques including in-situ Fourier Transform Infrared (FTIR) spectroscopy and reaction calorimetry to ensure proper initiation and prevent excessive accumulation of unreacted starting materials [6] [7] [12]. These monitoring systems provide real-time feedback on reaction progress, allowing operators to adjust addition rates and temperature control as necessary. The industrial protocol typically achieves yields between 85 to 95 percent with final concentrations ranging from 0.5 to 2.0 molar [4] [5].
Safety considerations in industrial synthesis include comprehensive pressure relief systems, automated emergency shutdown procedures, and closed transfer systems to prevent exposure to moisture and air [5] [7]. The product is typically transferred under nitrogen pressure through dedicated pipelines to storage tanks or directly to downstream processes, maintaining the integrity of the Grignard reagent throughout the production cycle [4] [5].
Laboratory synthesis of isopentylmagnesium bromide offers greater flexibility in experimental parameters while maintaining the fundamental principles of Grignard reagent formation. The typical laboratory setup employs reaction vessels ranging from 0.1 to 5 liters, with magnesium quantities between 0.01 to 0.5 kilograms and isopentyl bromide volumes from 0.05 to 2 liters [8] [9] [13].
The optimization of laboratory-scale preparation focuses on several critical parameters including initiation methods, temperature control, and reaction monitoring. Enhanced initiation techniques have been developed to reduce induction periods and improve reproducibility [14] [6]. These methods include the addition of small quantities of iodine crystals, 1,2-dibromoethane, or pre-formed Grignard reagent to activate the magnesium surface and promote rapid initiation [14] [13].
Temperature control in laboratory settings typically relies on water baths or heating mantles, with careful monitoring to maintain temperatures between 25 to 40 degrees Celsius [8] [9]. The reaction time for laboratory preparations generally ranges from 1 to 3 hours, achieving yields between 80 to 90 percent with concentrations from 0.5 to 1.5 molar [8] [15]. Enhanced initiation methods can improve these yields to 90 to 98 percent with reduced reaction times of 30 to 60 minutes [14] [6].
Quality control in laboratory synthesis primarily relies on titration methods for concentration determination, with visual observation serving as the primary monitoring technique during synthesis [16] [17] [18]. The use of dry, pre-treated glassware and inert atmosphere techniques are essential for successful laboratory preparations [8] [9] [13].
Advanced laboratory techniques include the use of continuous flow microreactors and small-scale automation systems. Microreactor synthesis enables precise control of reaction conditions with reactor volumes typically ranging from milliliters to several hundred milliliters [19] [20]. These systems offer improved heat and mass transfer characteristics, resulting in reduced reaction times of 5 to 15 minutes while maintaining yields between 85 to 90 percent [19] [20].
The choice of ethereal solvent plays a crucial role in the formation, stability, and reactivity of isopentylmagnesium bromide. Ethereal solvents serve multiple functions in Grignard chemistry, including solvation of the organomagnesium species, stabilization through coordination, and facilitation of the heterogeneous reaction between magnesium metal and organic halides [21] [22] [23].
Diethyl ether, the traditional solvent for Grignard reactions, provides excellent compatibility with isopentylmagnesium bromide formation. With a boiling point of 34.6 degrees Celsius and dielectric constant of 4.3, diethyl ether offers moderate coordinating ability while maintaining ease of removal [21] [22]. Initiation times in diethyl ether typically range from 15 to 30 minutes, with final concentrations achievable between 0.5 to 2.0 molar and stability periods of 24 to 48 hours under proper storage conditions [3] [24] [25].
Tetrahydrofuran (THF) represents a superior alternative for isopentylmagnesium bromide synthesis, particularly for challenging substrates or when higher concentrations are desired. The higher boiling point of 66 degrees Celsius and increased dielectric constant of 7.5 provide enhanced solvating power and improved reaction kinetics [23] [26]. THF-mediated syntheses demonstrate reduced initiation times of 5 to 15 minutes, higher achievable concentrations of 0.8 to 3.0 molar, and extended stability periods of 48 to 72 hours [27] [10] [23].
The improved performance of THF over diethyl ether results from stronger coordination to the magnesium center due to the cyclic structure that reduces steric hindrance around the oxygen donor atom [23] [26]. This enhanced coordination stabilizes the Grignard reagent in solution while facilitating more efficient heterogeneous reaction kinetics at the magnesium surface [14] [28].
2-Methyltetrahydrofuran has emerged as an attractive alternative solvent, offering improved stability and higher boiling point (80 degrees Celsius) compared to THF while maintaining excellent coordinating properties [29] [10]. The dielectric constant of 6.2 provides intermediate solvating power, with initiation times typically ranging from 10 to 20 minutes and achievable concentrations between 1.0 to 2.9 molar [10] [30]. The enhanced thermal stability allows for extended storage periods of 72 to 96 hours under appropriate conditions [10] [30].
Dimethoxyethane (DME) provides strong chelating coordination through its two ether oxygen atoms, resulting in highly stable Grignard complexes. However, the strong coordination can sometimes impede reactivity, leading to longer initiation times of 20 to 40 minutes and lower practical concentrations of 0.3 to 1.5 molar [31] [32]. The stability is compromised compared to other ethereal solvents, with typical storage periods limited to 12 to 24 hours [31] [32].
Mixed solvent systems combining THF with diethyl ether offer balanced properties, providing initiation times between 10 to 25 minutes and concentrations ranging from 0.7 to 2.2 molar [25] [31]. These mixed systems allow for optimization of both reaction kinetics and product stability, with storage periods typically extending 36 to 60 hours [25] [31].
The characterization and quality assessment of isopentylmagnesium bromide require sophisticated analytical techniques due to the air-sensitive nature and complex solution behavior of Grignard reagents. Multiple complementary methods are employed to determine concentration, purity, and structural characteristics of the synthesized product [33] [34] [12].
Titration methods represent the most common approach for concentration determination of isopentylmagnesium bromide solutions. The iodine-lithium chloride titration method provides high precision with detection ranges from 0.1 to 3.0 molar and relative standard deviations between 1 to 3 percent [16] [17] [35]. This method involves the reaction of the Grignard reagent with iodine in the presence of lithium chloride in tetrahydrofuran, with the endpoint determined by the disappearance of the characteristic iodine color [16] [35]. The analysis time is typically 5 to 10 minutes, making it suitable for routine quality control applications [16] [17].
Potentiometric titration offers an alternative approach with enhanced precision, achieving relative standard deviations between 0.5 to 2 percent across detection ranges from 0.05 to 2.5 molar [12] [36]. This method employs reaction with 2-butanol in tetrahydrofuran using platinum electrodes compatible with non-aqueous solvents [12] [36]. The technique provides well-defined titration curves with precisely determined endpoints based on first derivative analysis [12] [36]. Analysis times range from 10 to 15 minutes, requiring medium-cost instrumentation compared to simpler titration methods [12] [36].
Fourier Transform Infrared (FTIR) spectroscopy provides qualitative and semi-quantitative analysis capabilities for real-time monitoring of isopentylmagnesium bromide formation and composition [6] [7] [12]. The technique identifies characteristic vibrational bands associated with the carbon-magnesium bond and coordinated ethereal solvents [6] [12] [37]. In-situ FTIR monitoring enables continuous observation of reaction progress, including detection of initiation events and monitoring of starting material consumption [6] [7]. The method requires high-cost instrumentation but provides immediate results without sample preparation [6] [12].
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about isopentylmagnesium bromide complexes in solution [33] [38] [39]. Proton NMR (¹H NMR) provides quantitative concentration analysis with detection ranges from 0.1 to 3.0 molar and relative standard deviations between 2 to 5 percent [33] [39]. Carbon-13 NMR (¹³C NMR) reveals information about the carbon-magnesium bonding environment and coordination state [33] [39]. Analysis times typically range from 15 to 30 minutes using high-field NMR instruments [33] [38].
The complex solution behavior of Grignard reagents, including equilibria between monomeric and associated species, makes NMR interpretation challenging but provides valuable structural insights [33] [39] [40]. Dynamic NMR studies can reveal exchange processes between different coordination environments and the role of ethereal solvents in stabilizing the organomagnesium center [26] [41] [39].
Gas chromatography coupled with element-specific detection methods enables sensitive analysis of organometallic impurities and degradation products [42] [43] [44]. While not suitable for direct analysis of the ionic Grignard reagent itself, these techniques can identify organic by-products and assess the purity of starting materials [43] [44]. Detection ranges extend from parts-per-million to percentage levels with relative standard deviations between 3 to 7 percent [42] [43]. Analysis times typically range from 20 to 45 minutes using sophisticated and expensive instrumentation [42] [43].
Raman spectroscopy has emerged as a complementary technique for quality determination of Grignard reagents, offering advantages in situations where FTIR analysis is complicated by solvent interference [45]. The technique provides rapid analysis within 1 to 5 minutes and requires moderate-cost instrumentation compared to other spectroscopic methods [45]. Partial least squares regression analysis of Raman spectra enables quantitative determination of solution composition and detection of contamination [45].
| Technique | Principle | Detection Range | Precision (% RSD) | Analysis Time | Equipment Cost |
|---|---|---|---|---|---|
| Titration (Iodine/LiCl) | Redox Reaction | 0.1-3.0 M | 1-3 | 5-10 minutes | Low |
| Potentiometric Titration | Acid-Base Reaction | 0.05-2.5 M | 0.5-2 | 10-15 minutes | Medium |
| FTIR Spectroscopy | Vibrational Spectroscopy | Qualitative | N/A | Real-time | High |
| NMR Spectroscopy (¹H, ¹³C) | Nuclear Magnetic Resonance | 0.1-3.0 M | 2-5 | 15-30 minutes | High |
| Gas Chromatography | Separation and Detection | ppm-% levels | 3-7 | 20-45 minutes | Very High |
| Raman Spectroscopy | Vibrational Spectroscopy | Qualitative | N/A | 1-5 minutes | Medium |